

Physicochemical Properties of (5-Octylfuran-2-YL)methanol: A Technical Guide

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Compound of Interest

Compound Name: (5-Octylfuran-2-YL)methanol

Cat. No.: B15424008

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YL)methanol is not readily available in publicly accessible literature. This guide provides an indepth overview based on the known properties of structurally similar compounds, namely furan, 2-furanmethanol (furfuryl alcohol), and other alkyl-substituted furan derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering estimations and methodologies applicable to the study of this compound.

Introduction

(5-Octylfuran-2-YL)methanol is a furan derivative characterized by an octyl group at the 5-position and a hydroxymethyl group at the 2-position of the furan ring. Furan and its derivatives are significant heterocyclic compounds with wide applications in the chemical and pharmaceutical industries. They are known to be versatile intermediates in organic synthesis. Understanding the physicochemical properties of (5-Octylfuran-2-YL)methanol is crucial for its potential applications in drug discovery and materials science, influencing factors such as solubility, bioavailability, and reactivity.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of **(5-Octylfuran-2-YL)methanol** based on data from analogous compounds. These values should be considered as approximations and require experimental validation.



Property	Estimated Value/Range	Analogous Compound Data
Molecular Formula	C13H22O2	-
Molecular Weight	210.32 g/mol	-
Appearance	Likely a colorless to pale yellow liquid	Furan is a colorless liquid. Furfuryl alcohol is a colorless liquid that can turn amber upon aging.
Boiling Point	> 200 °C	The boiling point of furan is 31.3 °C. The boiling point of 2-furanmethanol is 170 °C. The presence of the long octyl chain is expected to significantly increase the boiling point.
Melting Point	< 0 °C	The melting point of 2- furanmethanol is -29 °C. The long, flexible octyl chain may disrupt crystal packing, leading to a low melting point.
Solubility	Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone)	Furan is slightly soluble in water. 2-furanmethanol is miscible with water but can be unstable. The long alkyl chain of (5-Octylfuran-2-YL)methanol will significantly decrease its water solubility.
logP (o/w)	Estimated > 3	The octyl group will confer significant lipophilicity.
рКа	Estimated ~15-16 (for the hydroxyl group)	Similar to other primary alcohols.



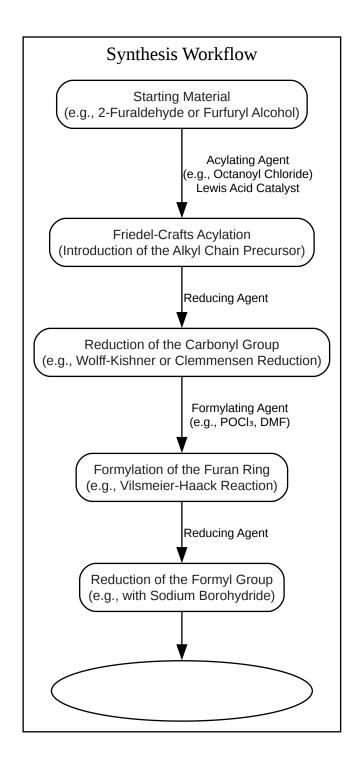
Experimental Protocols

While specific experimental protocols for **(5-Octylfuran-2-YL)methanol** are not available, the following section outlines general methodologies for the synthesis and characterization of similar 5-alkyl-2-furanmethanol compounds.

Synthesis of 5-Alkyl-2-Furanmethanols

A common route for the synthesis of 5-alkyl-2-furanmethanols involves a multi-step process starting from commercially available furan derivatives. A generalized synthetic workflow is depicted below.





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A generalized synthetic workflow for 5-alkyl-2-furanmethanols.

Methodology:



- Acylation: The synthesis can commence with the Friedel-Crafts acylation of a suitable furan derivative, such as 2-furaldehyde or furfuryl alcohol, with an acylating agent like octanoyl chloride in the presence of a Lewis acid catalyst.
- Reduction of the Carbonyl Group: The resulting ketone is then reduced to the corresponding alkyl group. This can be achieved through methods such as the Wolff-Kishner or Clemmensen reduction.
- Formylation: The next step involves the introduction of a formyl group at the 2-position of the furan ring, typically via the Vilsmeier-Haack reaction using phosphoryl chloride (POCI₃) and dimethylformamide (DMF).
- Reduction of the Formyl Group: Finally, the formyl group is reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄) to yield the target compound, (5-Octylfuran-2-YL)methanol.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents on the furan ring.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the functional groups, particularly the hydroxyl (-OH) group.
- Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the compound.

Potential Signaling Pathways and Biological Activities

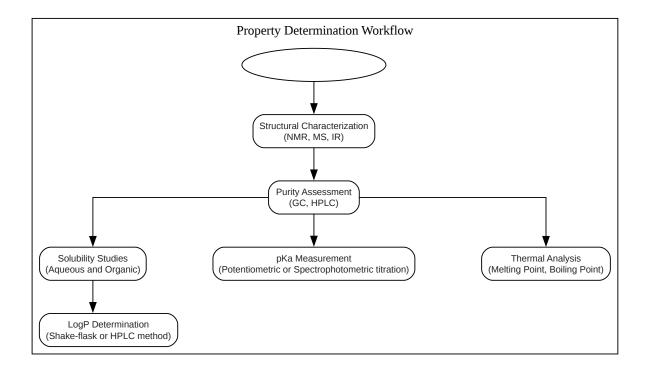
There is no specific information available regarding the involvement of **(5-Octylfuran-2-YL)methanol** in any signaling pathways. However, furan derivatives are known to be present in various natural products and have been investigated for a range of biological activities. The lipophilic nature imparted by the octyl chain could facilitate interaction with cellular membranes



and lipid-binding proteins. Further research is required to explore the biological profile of this compound.

Logical Relationships in Physicochemical Property Determination

The determination of key physicochemical properties follows a logical workflow, where the results of one experiment can inform the next.



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A logical workflow for the determination of physicochemical properties.

This workflow highlights that a pure and structurally confirmed compound is a prerequisite for accurate measurement of its physicochemical properties such as solubility, lipophilicity (logP),



acidity (pKa), and thermal behavior.

Conclusion

While direct experimental data for **(5-Octylfuran-2-YL)methanol** is currently lacking, this technical guide provides a comprehensive overview of its likely physicochemical properties and outlines standard experimental protocols for its synthesis and characterization based on the known chemistry of related furan derivatives. The provided information serves as a foundational resource for researchers interested in exploring the potential of this and similar long-chain alkyl-substituted furan compounds in various scientific and industrial applications. Experimental validation of the estimated properties is a critical next step for any future research and development involving this molecule.

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